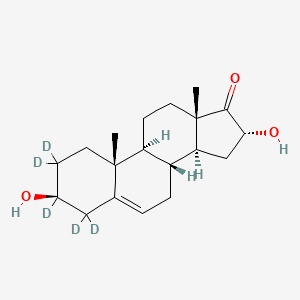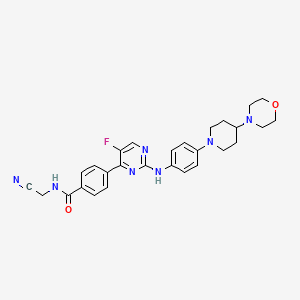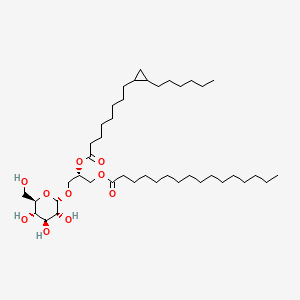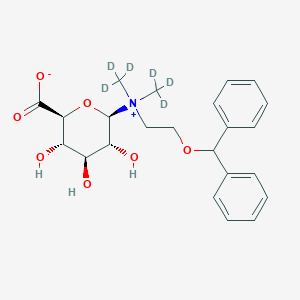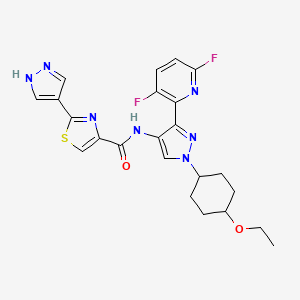
Irak4-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irak4-IN-8 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immune responses. Inhibition of IRAK4 has been explored for its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as certain cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the preparation of N-(imidazolo[1,2-b]pyridazine-3-yl)-1-cyclohexyl-2H-indazole-5-carboxamide derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Irak4-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a therapeutic agent for treating inflammatory diseases, autoimmune disorders, and certain cancers.
Wirkmechanismus
Irak4-IN-8 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition blocks the downstream signaling pathways mediated by TLRs and IL-1Rs, leading to reduced activation of nuclear factor kappa B (NF-κB) and decreased production of pro-inflammatory cytokines. The molecular targets include the kinase domain of IRAK4, and the pathways involved are primarily related to inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emavusertib: Another IRAK4 inhibitor currently in clinical development.
BIO-7488: A potent, selective, and CNS-penetrant IRAK4 inhibitor for treating neuroinflammation.
Uniqueness of Irak4-IN-8
This compound is unique due to its high selectivity and potency in inhibiting IRAK4. It has shown promising results in preclinical studies for its anti-inflammatory and anti-cancer effects. Compared to other similar compounds, this compound may offer advantages in terms of efficacy and safety profiles .
Eigenschaften
Molekularformel |
C23H23F2N7O2S |
|---|---|
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
N-[3-(3,6-difluoropyridin-2-yl)-1-(4-ethoxycyclohexyl)pyrazol-4-yl]-2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C23H23F2N7O2S/c1-2-34-15-5-3-14(4-6-15)32-11-17(21(31-32)20-16(24)7-8-19(25)30-20)28-22(33)18-12-35-23(29-18)13-9-26-27-10-13/h7-12,14-15H,2-6H2,1H3,(H,26,27)(H,28,33) |
InChI-Schlüssel |
WCFCQFGVNHHQKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC(CC1)N2C=C(C(=N2)C3=C(C=CC(=N3)F)F)NC(=O)C4=CSC(=N4)C5=CNN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


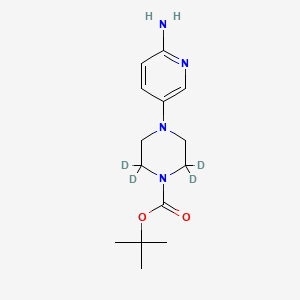
![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
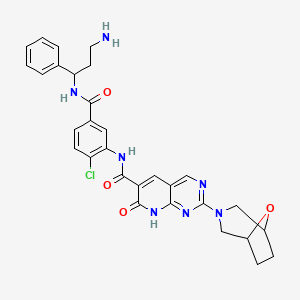
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12429623.png)
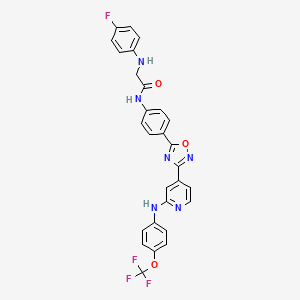
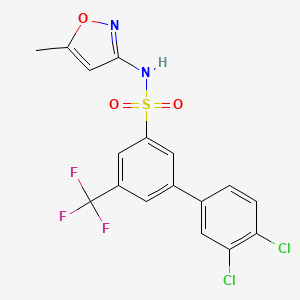
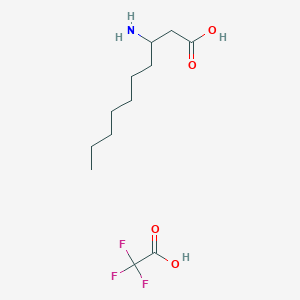
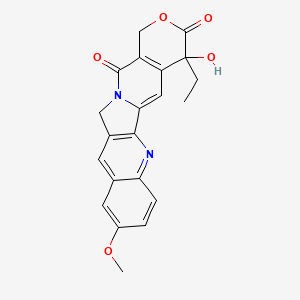
![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/structure/B12429653.png)
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
